Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate
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Overview
Description
Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a butenedioate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate typically involves the reaction of 4-(trifluoromethyl)aniline with dimethyl but-2-enedioate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups replacing the trifluoromethyl group .
Scientific Research Applications
Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate include:
- Fluoxetine
- Mefloquine
- Leflunomide
- Nulitamide
- Dutasteride
- Bicalutamide
- Aprepitant
- Celecoxib
- Fipronil
- Fluazinam
- Penthiopyrad
- Picoxystrobin
- Fluridone
- Norflurazon
- Sorafenib
- Triflurazin
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the butenedioate ester group.
Properties
Molecular Formula |
C13H12F3NO4 |
---|---|
Molecular Weight |
303.23 g/mol |
IUPAC Name |
dimethyl (Z)-2-[4-(trifluoromethyl)anilino]but-2-enedioate |
InChI |
InChI=1S/C13H12F3NO4/c1-20-11(18)7-10(12(19)21-2)17-9-5-3-8(4-6-9)13(14,15)16/h3-7,17H,1-2H3/b10-7- |
InChI Key |
QRBIIAJFVJMRAY-YFHOEESVSA-N |
Isomeric SMILES |
COC(=O)/C=C(/C(=O)OC)\NC1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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